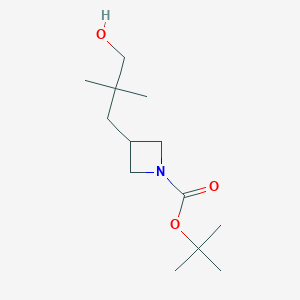
3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride is a fluorinated organic compound with the molecular formula C5H10ClF2N This compound is characterized by the presence of a cyclobutane ring substituted with fluorine and fluoromethyl groups, and an amine group in the hydrochloride form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride typically involves the introduction of fluorine atoms into the cyclobutane ring. One common method is the fluorination of cyclobutanone derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of the cyclobutane ring, followed by selective fluorination and amination steps. The final product is then converted to its hydrochloride salt form to enhance stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to an alkyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.
Reduction: Formation of alkyl-substituted cyclobutane derivatives.
Substitution: Formation of azido or thiol-substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where fluorine atoms can mimic hydrogen atoms while providing enhanced metabolic stability.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders.
Industry: Utilized in the development of advanced materials with unique properties such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biological pathways, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
3-Fluoro-3-(chloromethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
Uniqueness
3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H10ClF2N |
|---|---|
Molekulargewicht |
157.59 g/mol |
IUPAC-Name |
3-fluoro-3-(fluoromethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-3-5(7)1-4(8)2-5;/h4H,1-3,8H2;1H |
InChI-Schlüssel |
IECHRBLHWGYEIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(CF)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)
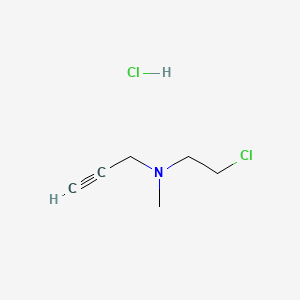
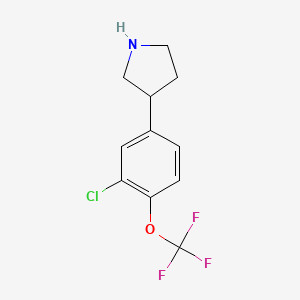
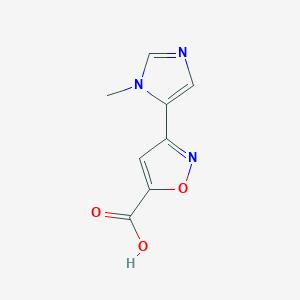
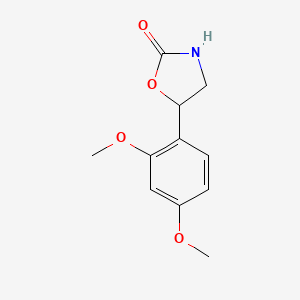



![6-(4-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B13594800.png)

